molecular formula C15H6F10O2 B039615 2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane CAS No. 114611-30-2

2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane

Cat. No.: B039615
CAS No.: 114611-30-2
M. Wt: 408.19 g/mol
InChI Key: GNEPQVKRIYTVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane is a chemical compound with the molecular formula C15H6F10O2 and a molecular weight of 408.2 g/mol . It is known for its unique structure, which includes multiple fluorine atoms and hydroxyl groups, making it a valuable compound in various scientific and industrial applications.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane typically involves the reaction of hexafluoropropane with 3,5-difluoro-4-hydroxyphenyl compounds under controlled conditions. The reaction is carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through various techniques such as crystallization and chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl groups results in the formation of ketones or aldehydes, while substitution reactions can yield a variety of substituted derivatives .

Scientific Research Applications

2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane stands out due to its multiple fluorine atoms, which impart unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, resistance to degradation, and specific interactions with biological targets .

Properties

IUPAC Name

4-[2-(3,5-difluoro-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6F10O2/c16-7-1-5(2-8(17)11(7)26)13(14(20,21)22,15(23,24)25)6-3-9(18)12(27)10(19)4-6/h1-4,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEPQVKRIYTVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)C(C2=CC(=C(C(=C2)F)O)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6F10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371088
Record name 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2,6-difluorophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114611-30-2
Record name 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2,6-difluorophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane
Reactant of Route 2
2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane
Reactant of Route 3
2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane
Reactant of Route 4
2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane
Reactant of Route 5
2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane
Reactant of Route 6
2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.